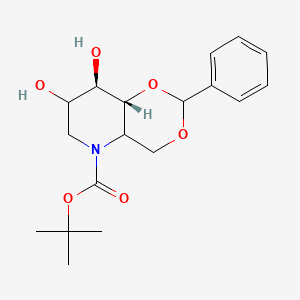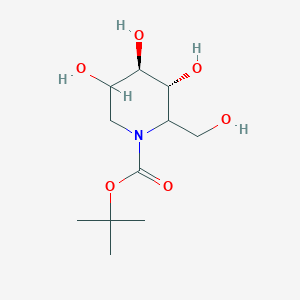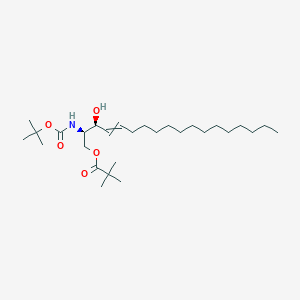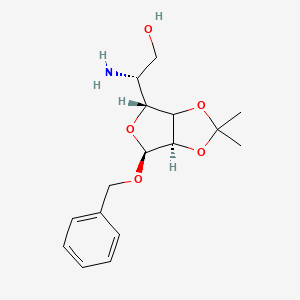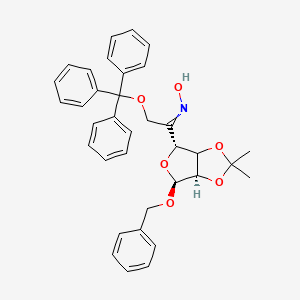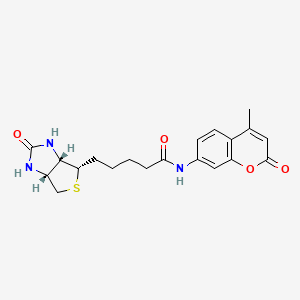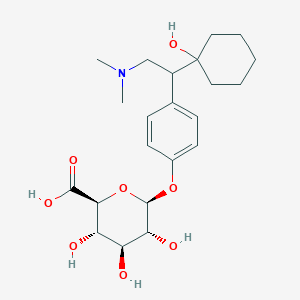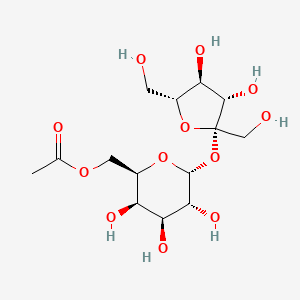
Sucrose 6'-Acetate, Technical grade 80per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose 6’-Acetate, Technical grade 80 percent: is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the acetylation of the hydroxyl group at the 6’ position of the sucrose molecule. It is typically available in technical grade with a purity of 80 percent . The molecular formula of Sucrose 6’-Acetate is C14H24O12, and it has a molecular weight of 384.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucrose 6’-Acetate is synthesized through the esterification of sucrose with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as pyridine or sulfuric acid. The process involves the acetylation of the hydroxyl group at the 6’ position of the sucrose molecule .
Industrial Production Methods: In industrial settings, the production of Sucrose 6’-Acetate involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Sucrose 6’-Acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and acetic acid.
Oxidation: The compound can be oxidized to produce various oxidation products, depending on the reagents and conditions used.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Sucrose and acetic acid.
Oxidation: Various oxidation products, including carboxylic acids and aldehydes.
Substitution: Derivatives of sucrose with different functional groups.
Scientific Research Applications
Sucrose 6’-Acetate has a wide range of applications in scientific research:
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Sucrose 6’-Acetate involves its interaction with various molecular targets and pathways. The acetyl group at the 6’ position can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Sucrose Octaacetate: A fully acetylated derivative of sucrose with all hydroxyl groups acetylated.
Sucrose 2’,3’,4’,6’-Tetraacetate: A partially acetylated derivative with four acetyl groups.
Comparison:
Properties
CAS No. |
936001-72-8 |
|---|---|
Molecular Formula |
C14H24O12 |
Molecular Weight |
384.33 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13?,14+/m1/s1 |
InChI Key |
PAOSLUFSNSSXRZ-YOEPUIJWSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Synonyms |
β-D-Fructofuranosyl α-D-Galactopyranoside 6-Acetate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)

![tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate](/img/structure/B1140166.png)
